molecular formula C14H11F3N2O2 B023592 Flunixin-d3 CAS No. 1015856-60-6

Flunixin-d3

Cat. No.: B023592
CAS No.: 1015856-60-6
M. Wt: 299.26 g/mol
InChI Key: NOOCSNJCXJYGPE-FIBGUPNXSA-N
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Mechanism of Action

Target of Action

Flunixin-d3, like its parent compound Flunixin, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

This compound inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This inhibition results in decreased formation of cyclooxygenase-derived eicosanoids involved in the pathophysiology of inflammation . The reduction in prostaglandin synthesis alleviates symptoms of inflammation, pain, and fever.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . By inhibiting COX-1 and COX-2, this compound reduces the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These eicosanoids are involved in various physiological processes, including inflammation and pain sensation.

Pharmacokinetics

The pharmacokinetics of this compound in mature swine has been studied . After administration, the peak plasma concentration was observed at around 1 hour for intramuscular administration and 0.61 hours for oral administration . The half-life for intravenous, intramuscular, and oral administration was approximately 6.29 hours, 7.49 hours, and 7.08 hours respectively . The bioavailability for oral administration was 22%, compared to 76% for intramuscular administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the production of prostaglandins, which are key mediators of these symptoms, this compound effectively alleviates discomfort in treated animals .

Action Environment

A study on the fate of flunixin in agricultural soils and dairy manure suggests that environmental factors such as soil composition and manure content may influence the degradation and transport of flunixin

Biochemical Analysis

Biochemical Properties

Flunixin-d3 plays a significant role in biochemical reactions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . Additionally, this compound interacts with various biomolecules, including proteins and enzymes involved in the inflammatory response .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation and pain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX enzymes, leading to their inhibition . By binding to the active site of COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, which are responsible for mediating inflammation, pain, and fever . Additionally, this compound may influence gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . Studies have shown that this compound exhibits a rapid onset of action, with peak effects occurring within 12 to 16 hours after administration . The duration of its activity can last up to 24-36 hours, depending on the dosage and administration route . Long-term effects on cellular function have been observed, particularly in terms of sustained anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal ulcers, renal dysfunction, and hepatic toxicity may occur . The threshold for these adverse effects depends on the species and individual animal’s response to the drug .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with COX enzymes and the subsequent inhibition of prostaglandin synthesis . The deuterium labeling in this compound affects its pharmacokinetic and metabolic profiles, potentially altering its absorption, distribution, metabolism, and excretion . These changes can influence the drug’s efficacy and safety in different biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The deuterium labeling in this compound may enhance its distribution and localization, leading to improved therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the drug’s activity and function within cells, contributing to its overall therapeutic effects .

Preparation Methods

  • Dihydroergocristine can be synthesized from natural ergot alkaloids or their derivatives.
  • Industrial production methods involve chemical modifications of ergot alkaloids to yield dihydroergocristine.
  • Chemical Reactions Analysis

    • Dihydroergocristine undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformation.
    • Major products formed include derivatives of the ergoline core structure.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NOOCSNJCXJYGPE-FIBGUPNXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11F3N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20583582
    Record name 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20583582
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    299.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1015856-60-6
    Record name 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20583582
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1015856-60-6
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods I

    Procedure details

    ) A mixture of 2-methyl-3-trifluoromethylaniline (368 g, 2.1 moles) and 2-chloronicotinic acid (158.0 g, 1.0 mole) in 400 ml of water is heated at 100° C. for 24 hours together with p-toluenesulfonic acid (15.0 g) monohydrate as the acid catalyst. Potassium hydroxide (ca. 145 g) in water (255 ml) is added and the pH is maintained above 11. After diluting the reaction mixture to 1.2 liters with water, the mixture is cooled to 50° C., adjusted to pH 11, treated with 7 g of a decolorizing charcoal and 15 g of a filter aid, and clarified by filtration. The flitrate is diluted with 750 ml of water and the pH is adjusted to 5.0 with concentrated sulfuric acid. Agitation of the suspension for 10 minutes and filtration gives crude, precipitated 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid (flunixin) (83% yield). The compound can be further purified by crystallization in methanol and washing with water.
    Quantity
    368 g
    Type
    reactant
    Reaction Step One
    Quantity
    158 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    400 mL
    Type
    solvent
    Reaction Step One
    Quantity
    15 g
    Type
    reactant
    Reaction Step Two
    Quantity
    145 g
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    255 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    7 g
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    5 L of water is added to about 500 g of Banamine Paste while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 3 hours while continuing to maintain the temperature at less than 30° C. The resulting precipitate was removed by filtration. The filtered solids were washed with about 1 L of water and the pH of the filtrate was adjusted to 4-5 with aqueous citric acid solution (50%). The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 22.4 g of crude Flunixin (90%).
    Quantity
    500 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    5 L
    Type
    solvent
    Reaction Step One
    Yield
    90%

    Synthesis routes and methods III

    Procedure details

    About 300 g of Resflor® is added over about 1 hour to a stirring solution of about 24 mL of concentrated ammonia in about 3 L of water heated to about 50° C. Additional concentrated ammonia can be added to ensure that the pH is about 9. The mixture is stirred and cooled to room temperature. The resulting precipated Florfenicol is removed by filtration. The filtrate is acidifed to about pH 4.5 with 10% H2SO4 then stirred for about another 1 hour. The resulting precipitated Flunixin is collected by filtration then dried to a moisture content of less than about 1% to yield about 4 g of crude Flunixin (100%).
    Name
    Resflor
    Quantity
    300 g
    Type
    reactant
    Reaction Step One
    Quantity
    24 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    3 L
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Yield
    100%

    Synthesis routes and methods IV

    Procedure details

    50% Aqueous citric acid solution is added to about 0.5 L of Banamine Solution while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 1 hour while continuing to maintain the temperature at less than 30° C. The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 23.5 g of crude Flunixin (94%)
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0.5 L
    Type
    reactant
    Reaction Step One
    Yield
    94%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Flunixin-d3
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    Reactant of Route 6
    Flunixin-d3
    Customer
    Q & A

    Q1: What is the role of Flunixin-d3 in this research?

    A1: this compound serves as an internal standard in this study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to the sample, in this case, bovine meat and milk, at a known concentration.

    Q2: Why is a multiresidue method important for detecting NSAIDs like Flunixin in food products?

    A2: A multiresidue method allows for the simultaneous detection and quantification of multiple NSAIDs, like Flunixin, in a single analysis []. This is important for food safety monitoring because it offers several advantages:

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